molecular formula C20H17ClF3N3OS B2367372 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-44-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2367372
CAS No.: 851131-44-7
M. Wt: 439.88
InChI Key: MUBNWAQIRCBPFU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a structurally complex acetamide derivative featuring a trifluoromethyl-substituted phenyl group, a sulfanyl-linked imidazole ring, and a 2,3-dimethylphenyl substituent. The compound’s design integrates halogenated aryl groups (chloro and trifluoromethyl) and a heterocyclic imidazole core, which are common motifs in agrochemicals and pharmaceuticals due to their bioactivity and metabolic stability .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3OS/c1-12-4-3-5-17(13(12)2)27-9-8-25-19(27)29-11-18(28)26-16-10-14(20(22,23)24)6-7-15(16)21/h3-10H,11H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNWAQIRCBPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14ClF3N3S\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_3\text{S}

Key Features:

  • Functional Groups : Contains a chloro group, trifluoromethyl group, imidazole ring, and a sulfanylacetamide moiety.
  • Molecular Weight : Approximately 357.79 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) .

Inhibition of Cholinesterases

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting AChE, which is vital for increasing acetylcholine levels in synaptic clefts and enhancing cholinergic transmission .
  • Butyrylcholinesterase Inhibition : It also inhibits BChE, which compensates for AChE loss in severe cases of AD. This dual inhibition could provide a synergistic effect in managing cholinergic deficits associated with neurodegeneration .

Case Studies

  • In Vitro Studies : Various studies have demonstrated that compounds similar to this compound exhibit significant AChE and BChE inhibitory activities. For instance, a study highlighted that modifications in the molecular structure can enhance inhibitory potency against these enzymes .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's binding affinity to the active sites of cholinesterases. The imidazole ring also contributes to the stabilization of enzyme-inhibitor complexes .

Potential Therapeutic Uses

The primary therapeutic application of this compound lies in its potential as a treatment for Alzheimer's disease. By inhibiting both AChE and BChE, it may help restore cholinergic function in patients suffering from cognitive decline.

Data Summary

Biological ActivityMechanismPotential Application
AChE InhibitionPrevents acetylcholine breakdownAlzheimer's Disease Management
BChE InhibitionCompensates for AChE lossCognitive Enhancement
Antioxidant PropertiesReduces oxidative stressNeuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to related derivatives based on structural features, synthesis pathways, and inferred bioactivity.

Structural Analogues with Sulfanyl-Acetamide Linkages
  • Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (11–19) These compounds (–2) share a sulfanyl-acetate backbone and chloro-substituted phenyl groups but differ in their heterocyclic cores (imidazolidin-2-ylidene vs. imidazole) and substituents. The target compound’s imidazole ring may enhance π-π stacking interactions in biological targets compared to imidazolidin-2-ylidene, which is more rigid due to its fused ring system .
Trifluoromethyl-Containing Herbicides
  • Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) Acifluorfen shares a chloro-trifluoromethylphenyl motif with the target compound but incorporates a nitrobenzoic acid core instead of an imidazole-sulfanylacetamide. This structural divergence suggests different modes of action; acifluorfen inhibits protoporphyrinogen oxidase (PPO), while the target compound’s imidazole core might target cytochrome P450 enzymes or acetylcholine receptors .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Diflufenican’s pyridinecarboxamide structure and trifluoromethylphenoxy group contrast with the target compound’s imidazole-sulfanyl linkage. The latter’s sulfur atom could confer redox-modulating activity, unlike diflufenican’s herbicidal action via carotenoid biosynthesis inhibition .
Imidazo-Pyridine Derivatives in Patents

The European patent () lists imidazo[1,2-a]pyridine derivatives with trifluoromethyl and sulfonyl groups, such as 2-(3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine . These compounds emphasize the role of trifluoromethyl groups in enhancing binding affinity and metabolic resistance. However, the target compound’s acetamide linker and 2,3-dimethylphenyl group may offer steric advantages for target selectivity .

Comparison with Analogous Syntheses :

  • –2 uses N-substituted diamines and ethyl bromoacetate, suggesting scalability for the target compound.
  • highlights TDAE (tetrakis(dimethylamino)ethylene) as a reductant in similar acetamide formations, which could optimize yields .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Use Reference
Target Compound Imidazole-sulfanylacetamide 2-Cl-5-CF₃-phenyl, 2,3-dimethylphenyl Herbicide/Pesticide
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (11–19) Imidazolidin-sulfonylacetate 5-Cl-4-Me-phenyl, varied R1 groups Pharmaceutical lead
Acifluorfen Nitrobenzoic acid 2-Cl-4-CF₃-phenoxy Herbicide (PPO inhibitor)
Diflufenican Pyridinecarboxamide 2,4-diF-phenyl, 3-CF₃-phenoxy Herbicide (Carotenoid inhibitor)
Sulfentrazone Triazolinone 2,4-diCl-5-(CF₃CH₂)-phenyl, methylsulfonyl Herbicide

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

o-Chlorotrifluoromethylbenzene undergoes nitration using a mixture of acetic anhydride and concentrated nitric acid (68% w/w) at 10–15°C. The reaction produces 4-nitro-2-chloro-5-(trifluoromethyl)benzene with a mass ratio of 1:2:0.6 (substrate:acetic anhydride:HNO₃).

Reaction Conditions

  • Temperature: 10–15°C
  • Time: 3–4 hours
  • Yield: ~85% (isolated via NaOH wash and organic phase extraction)

Reduction to Primary Amine

The nitro intermediate is reduced to 2-chloro-5-(trifluoromethyl)aniline using hydrazine hydrate in the presence of FeCl₃·6H₂O and activated carbon (400–800 mesh). Ethanol serves as the solvent under reflux:

$$
\text{4-Nitro-2-chloro-5-(trifluoromethyl)benzene} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\text{FeCl}3, \Delta} \text{2-Chloro-5-(trifluoromethyl)aniline}
$$

Optimization Notes

  • Hydrazine hydrate concentration: 80% w/w
  • Catalyst: FeCl₃·6H₂O (8.4 g per 100 g substrate)
  • Yield: 90–92% after extraction with chloroform

Synthesis of 1-(2,3-Dimethylphenyl)Imidazole-2-Sulfanylacetamide

Imidazole Core Formation

The imidazole ring is constructed via solvent-free N-alkylation, as demonstrated in the synthesis of imidazol-1-yl-acetic acid tert-butyl ester. Adapting this method:

  • N-Alkylation of Imidazole
    Imidazole reacts with tert-butyl chloroacetate at 60°C under solvent-free conditions with K₂CO₃ as the base:

    $$
    \text{Imidazole} + \text{tert-Butyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, 60^\circ\text{C}} \text{Imidazol-1-yl-acetic acid tert-butyl ester}
    $$

    • Yield: 66% (shiny white crystals)
    • Purity: >99% by TLC (10% MeOH/CHCl₃)
  • Sulfanyl Group Introduction
    The tert-butyl ester is hydrolyzed to the free acid using HCl, followed by thiolation with thiourea or P₂S₅ to yield imidazole-2-sulfanylacetic acid.

Coupling with 2,3-Dimethylphenyl Group

The 2,3-dimethylphenyl substituent is introduced via Friedel-Crafts acylation or Ullmann coupling. A patented method for (2,3-dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone employs MnO₂ oxidation of a methanol intermediate:

$$
\text{(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}_2} \text{(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone}
$$

  • Yield: 90.3% after ethanol recrystallization
  • Deprotection of the trityl group (e.g., HCl/MeOH) yields 1-(2,3-dimethylphenyl)imidazole.

Final Coupling to Form N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[1-(2,3-Dimethylphenyl)Imidazol-2-Yl]Sulfanylacetamide

The acetamide bridge is formed via nucleophilic acyl substitution between 2-chloro-5-(trifluoromethyl)aniline and imidazole-2-sulfanylacetyl chloride:

Activation of Sulfanylacetic Acid

The acid is converted to its acid chloride using thionyl chloride or triphosgene:

$$
\text{Imidazole-2-sulfanylacetic acid} + \text{Cl}3\text{C(O)CCl}3 \xrightarrow{\text{DMF, CHCl}_3} \text{Imidazole-2-sulfanylacetyl chloride}
$$

Conditions

  • Solvent: Chloroform
  • Catalyst: DMF (1% w/w)
  • Temperature: −5°C to 5°C

Amide Bond Formation

The acid chloride reacts with 2-chloro-5-(trifluoromethyl)aniline in dichloroethane at reflux:

$$
\text{Imidazole-2-sulfanylacetyl chloride} + \text{2-Chloro-5-(trifluoromethyl)aniline} \xrightarrow{\text{1,2-Dichloroethane, \Delta}} \text{Target Compound}
$$

Purification

  • Vacuum distillation (≤−0.096 MPa, 95–100°C)
  • Final yield: 78–82%
  • Purity: >98% (HPLC)

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : νₘₐₓ 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (C-F)
  • ¹H NMR (CDCl₃) : δ 7.85 (s, 1H, imidazole-H), 2.35 (s, 6H, CH₃)
  • ¹³C NMR : 160.5 ppm (C=O), 122.8 ppm (CF₃)

Impurity Profiling

  • Di-acid impurity : <0.5% (HPLC)
  • Residual solvents : <500 ppm (GC)

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%) Reference
Nitration HNO₃, 10–15°C 85 95
Imidazole alkylation Solvent-free, 60°C 66 99
Friedel-Crafts acylation MnO₂, CH₂Cl₂ 90 98
Amide coupling Triphosgene, −5°C 82 98

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide?

The synthesis typically involves a multi-step approach:

  • Imidazole core formation : Cyclization of precursors (e.g., glyoxal derivatives or α-ketoaldehydes) with ammonium acetate under reflux in acetic acid .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution using thiourea derivatives under basic conditions (e.g., KOH/EtOH) .
  • Acetamide coupling : Reaction of the sulfanyl-imidazole intermediate with activated chloroacetamide derivatives in DMF or THF at 60–80°C .
    Key optimization parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic steps
SolventDMF/THFPolar aprotic solvents enhance reactivity
CatalystsK₂CO₃ or Et₃NBase catalysts improve substitution efficiency

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 494.08) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen bonding patterns, critical for SAR studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., EGFR kinase). The trifluoromethyl group often enhances hydrophobic binding .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic regions .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Meta-Analysis : Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced conformational changes .
  • Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., ATP-based vs. resazurin assays) .
  • Impurity Profiling : LC-MS to detect byproducts (e.g., des-chloro derivatives) that may skew bioactivity results .

Q. How does the substituent pattern (e.g., trifluoromethyl vs. methyl groups) influence SAR?

A comparative study of analogs reveals:

SubstituentLogPIC₅₀ (EGFR kinase)Solubility (mg/mL)
-CF₃3.20.45 µM0.12
-CH₃2.81.2 µM0.35
-Cl3.00.87 µM0.18
The trifluoromethyl group enhances target affinity but reduces solubility due to hydrophobicity .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
  • Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., glucuronidation of the acetamide group) .
  • Toxicity Screening : ALT/AST levels and histopathology to assess hepatotoxicity .

Q. How can researchers leverage this compound as a scaffold for combinatorial chemistry?

  • Positional Diversification : Modify the 2,3-dimethylphenyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups to tune electronic effects .
  • Linker Variation : Replace the sulfanyl group with sulfonyl or carbonyl linkages to alter conformational flexibility .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., chalcones) via click chemistry .

Methodological Notes

  • Data Reproducibility : Report reaction yields as mean ± SD from triplicate runs.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies.

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